molecular formula C9H9FO4S B3391667 4-Ethyl-3-(fluorosulfonyl)benzoic acid CAS No. 1955519-71-7

4-Ethyl-3-(fluorosulfonyl)benzoic acid

Cat. No.: B3391667
CAS No.: 1955519-71-7
M. Wt: 232.23 g/mol
InChI Key: WCDIRYPMNOLZQD-UHFFFAOYSA-N
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Description

4-Ethyl-3-(fluorosulfonyl)benzoic acid is a chemical compound with the molecular formula C9H9FO4S and a molecular weight of 232.23 g/mol This compound is characterized by the presence of an ethyl group, a fluorosulfonyl group, and a benzoic acid moiety

Preparation Methods

One common method involves the reaction of 4-ethylbenzoic acid with sulfur tetrafluoride (SF4) in the presence of a catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of the fluorosulfonyl group.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

4-Ethyl-3-(fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.

    Hydrolysis: The fluorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid in the presence of water or aqueous bases.

Common reagents used in these reactions include sulfur tetrafluoride, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

4-Ethyl-3-(fluorosulfonyl)benzoic acid has garnered significant attention in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: Acts as an affinity label for enzymes, such as glutathione S-transferases, enabling the study of enzyme mechanisms and interactions.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(fluorosulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inactivation or modification . This interaction is often used to study enzyme function and to develop enzyme inhibitors.

Comparison with Similar Compounds

4-Ethyl-3-(fluorosulfonyl)benzoic acid can be compared with other similar compounds, such as:

    4-(Fluorosulfonyl)benzoic acid: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and interactions.

    3-(Fluorosulfonyl)benzoic acid: The position of the fluorosulfonyl group affects its chemical properties and reactivity.

    4-Ethylbenzoic acid: Lacks the fluorosulfonyl group, resulting in different chemical behavior and applications.

Properties

IUPAC Name

4-ethyl-3-fluorosulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-2-6-3-4-7(9(11)12)5-8(6)15(10,13)14/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDIRYPMNOLZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271309
Record name Benzoic acid, 4-ethyl-3-(fluorosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955519-71-7
Record name Benzoic acid, 4-ethyl-3-(fluorosulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955519-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-ethyl-3-(fluorosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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